N-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of amides , specifically an amide derivative of phenylalanine.
- The compound’s structure consists of three distinct parts: a phenylalanine moiety, a methylsulfonyl group, and a 3,5-dimethylphenyl substituent.
N-(3,5-dimethylphenyl)-N-(methylsulfonyl)-N-(phenylalaninamide): is a chemical compound with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves coupling reactions. One common method is the , where an aryl halide (such as 3,5-dimethylphenyl bromide) reacts with an arylboronic acid (such as methylsulfonylphenylalanine boronic acid) in the presence of a palladium catalyst and a base.
Industrial Production: While specific industrial production methods are not widely documented, researchers often prepare this compound in the laboratory for targeted studies.
Chemical Reactions Analysis
Reactions: N-(3,5-dimethylphenyl)-N-(methylsulfonyl)-N-(phenylalaninamide) can undergo various reactions, including , , and .
Common Reagents and Conditions: For Suzuki–Miyaura coupling, typical reagents include aryl halides, arylboronic acids, palladium catalysts, and bases.
Major Products: The major product of this coupling reaction is the desired compound itself.
Scientific Research Applications
Chemistry: Researchers use it as a building block for more complex molecules due to its unique structure.
Biology: It may serve as a tool compound for studying protein–protein interactions or enzyme inhibition.
Medicine: While no specific medical applications are reported, its structural features suggest potential bioactivity.
Industry: Its industrial applications remain unexplored, but it could find use in materials science or drug discovery.
Mechanism of Action
- The exact mechanism of action is not well-documented. its phenylalanine component suggests possible interactions with cellular receptors or enzymes.
- Further research is needed to elucidate its specific targets and pathways.
Comparison with Similar Compounds
Uniqueness: The combination of phenylalanine, methylsulfonyl, and 3,5-dimethylphenyl groups makes this compound unique.
Similar Compounds: While no direct analogs are mentioned, related amides and phenylalanine derivatives exist in the literature.
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-13-10-14(2)12-16(11-13)19-18(21)15(3)20(24(4,22)23)17-8-6-5-7-9-17/h5-12,15H,1-4H3,(H,19,21) |
InChI Key |
BQUQUUFIWRIRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.